5-[2-[(7aR)-1-(7-ethyl-7-hydroxynona-3,5-dien-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
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Overview
Description
The compound “5-[2-[(7aR)-1-(7-ethyl-7-hydroxynona-3,5-dien-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol” is a complex organic molecule. It features multiple functional groups, including hydroxyl groups, alkenes, and a cyclohexane ring. Such compounds are often of interest in synthetic organic chemistry due to their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound would likely involve multiple steps, including the formation of the cyclohexane ring, introduction of the hydroxyl groups, and the formation of the alkenes. Key steps might include:
Cyclization: Formation of the cyclohexane ring through a cyclization reaction.
Hydroxylation: Introduction of hydroxyl groups using reagents like osmium tetroxide or hydrogen peroxide.
Alkene Formation: Formation of alkenes through elimination reactions or Wittig reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize costs. This might include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using reagents like PCC or Jones reagent.
Reduction: The alkenes can be reduced to alkanes using hydrogenation with palladium on carbon.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, KMnO₄
Reduction: H₂/Pd-C, NaBH₄
Substitution: Alkyl halides, acid chlorides
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alkanes
Substitution: Ethers, esters
Scientific Research Applications
Chemistry
This compound could be used as a building block in the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate.
Biology
The compound’s structure suggests potential biological activity, such as enzyme inhibition or receptor binding. It could be studied for its effects on various biological pathways.
Medicine
Industry
The compound could be used in the development of new materials or as a precursor in the synthesis of polymers or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The presence of multiple functional groups allows for interactions with various molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-[2-[(7aR)-1-(7-ethyl-7-hydroxynona-3,5-dien-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol: Similar in structure but with variations in the side chains or functional groups.
Cyclohexane-1,3-diol derivatives: Compounds with similar cyclohexane core but different substituents.
Uniqueness
The unique combination of functional groups and the specific arrangement of atoms in the compound make it distinct. This uniqueness could translate to specific biological activities or chemical reactivities not seen in similar compounds.
Properties
Molecular Formula |
C30H46O3 |
---|---|
Molecular Weight |
454.7 g/mol |
IUPAC Name |
5-[2-[(7aR)-1-(7-ethyl-7-hydroxynona-3,5-dien-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C30H46O3/c1-6-30(33,7-2)18-9-8-11-21(3)26-15-16-27-23(12-10-17-29(26,27)5)13-14-24-19-25(31)20-28(32)22(24)4/h8-9,11,13-14,18,21,25-28,31-33H,4,6-7,10,12,15-17,19-20H2,1-3,5H3/t21?,25?,26?,27?,28?,29-/m1/s1 |
InChI Key |
LVLLALCJVJNGQQ-DGKSTNQBSA-N |
Isomeric SMILES |
CCC(CC)(C=CC=CC(C)C1CCC2[C@@]1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
Canonical SMILES |
CCC(CC)(C=CC=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
Origin of Product |
United States |
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